molecular formula C22H26F3N3O3 B4623037 ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

Cat. No. B4623037
M. Wt: 437.5 g/mol
InChI Key: YFOIDMNWOPFQBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, often involves condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups. These processes are efficient for preparing N-fused heterocycle products in good to excellent yields, showcasing the versatility of pyrazole chemistry in the synthesis of complex molecules (Ghaedi et al., 2015).

Molecular Structure Analysis

X-ray diffraction methods have elucidated the crystal structures of related pyrazole derivatives, revealing important aspects of their molecular geometry, such as dihedral angles and hydrogen bonding interactions. These studies provide insight into the three-dimensional arrangement of atoms in the crystal lattice and contribute to our understanding of the molecular structure of pyrazole compounds (Zhou et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives, including ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, exhibit a range of chemical reactions, highlighting their reactivity and functional versatility. These reactions are crucial for further modifications and the development of new compounds with potential applications in various fields (Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction studies provide valuable data on the crystal packing, which, in turn, affects the compound's physical properties (Zhou et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, such as reactivity towards nucleophiles, electrophiles, and radicals, are determined by its functional groups and molecular structure. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and for designing new synthetic routes (Ghaedi et al., 2015).

Scientific Research Applications

Synthesis and Crystal Structure

Ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is involved in studies related to the synthesis and analysis of crystal structures. Zhou et al. (2017) determined the crystal structure of a similar compound, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, by X-ray single crystal diffraction. This study involved understanding the geometries and intermolecular interactions of these compounds, which are essential for predicting their behavior in various applications (Zhou et al., 2017).

Heterocyclic Compound Synthesis

Ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is also relevant in the synthesis of heterocyclic compounds. Ghaedi et al. (2015) described an efficient process for synthesizing novel pyrazolo[3,4-b]pyridine products, which are important in medicinal chemistry, through condensation reactions involving pyrazole derivatives (Ghaedi et al., 2015).

Allosteric Modulation Studies

In pharmacological research, similar compounds have been investigated for their potential as allosteric modulators. Price et al. (2005) studied three novel compounds, including ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, at the cannabinoid CB1 receptor. These compounds were found to exhibit cooperative effects in binding assays, suggesting their potential in allosteric modulation of receptors (Price et al., 2005).

Catalysts in Polymerization Reactions

Compounds structurally similar to ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate have been used as catalysts in polymerization reactions. Asaumi et al. (2003) demonstrated the use of pyrazole derivatives in ruthenium-catalyzed C-H/CO/Olefin coupling reactions, which are critical in the synthesis of polymers (Asaumi et al., 2003).

properties

IUPAC Name

ethyl 1-(1,5-dimethylpyrazole-3-carbonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O3/c1-4-31-20(30)21(14-16-7-5-6-8-17(16)22(23,24)25)9-11-28(12-10-21)19(29)18-13-15(2)27(3)26-18/h5-8,13H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOIDMNWOPFQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=NN(C(=C2)C)C)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
Reactant of Route 6
ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

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